molecular formula C20H21N3O3S B2478508 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 688336-28-9

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2478508
CAS RN: 688336-28-9
M. Wt: 383.47
InChI Key: IXJZQRWRLYFYQF-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. The molecule also contains ethoxy and methoxy functional groups, which are ethers and have the general formula R-O-R’. The compound also includes a thioether (R-S-R’) and an acetamide (CH3C(=O)NHR’) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether, and acetamide group would significantly influence its structure. The ethoxy and methoxy groups are electron-donating groups, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The thioether group might be oxidized, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antibacterial Activity : Compounds synthesized from 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been investigated for their antibacterial properties. For example, the synthesis of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-ylthio) acetamide from 2-(4-aminophenyl) benzimidazole has shown significant antibacterial activity (Kumaraswamy Gullapelli et al., 2014).

  • Antibacterial Derivatives : Various derivatives of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been synthesized, showing considerable antibacterial activity. This includes derivatives like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide (K. Ramalingam et al., 2019).

Antitumor and Anticancer Applications

  • Antitumor Activity Evaluation : The compound has been incorporated in the synthesis of new derivatives showing potential antitumor activity. For instance, 2-(4-aminophenyl)benzothiazole derivatives have been screened for their antitumor activities against various human tumor cell lines (L. Yurttaş et al., 2015).

  • Synthesis and Evaluation as Anticancer Agents : Derivatives like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity, with some showing high selectivity against specific cancer cell lines (A. Evren et al., 2019).

Additional Pharmacological Applications

  • Synthesis of COX Inhibitors : Compounds with structures similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for cyclooxygenase (COX) inhibitory activities, showing significant potential in this area (M. Ertas et al., 2022).

  • Anticonvulsant Activity : Derivatives of the compound have been studied for their anticonvulsant activity, with some showing promising results against seizures induced by maximal electroshock (Zeynep Aktürk et al., 2002).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. For instance, if this compound is a drug, its mechanism of action would depend on its interactions with biological macromolecules in the body .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of the biologically relevant imidazole ring .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18-10-6-16(7-11-18)23-13-12-21-20(23)27-14-19(24)22-15-4-8-17(25-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZQRWRLYFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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